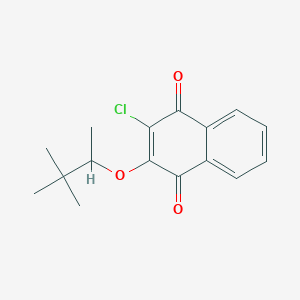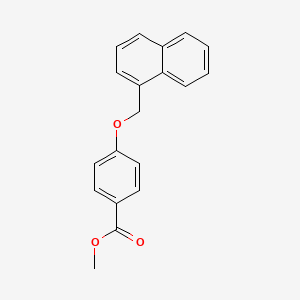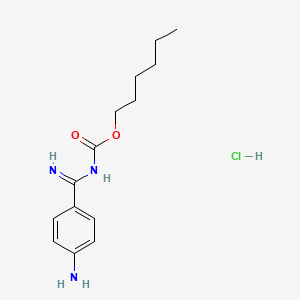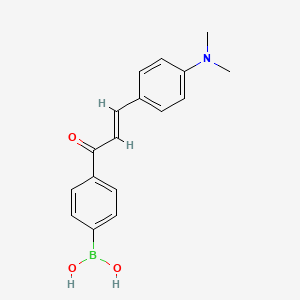
Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl and diethylamino groups. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent alkylation with diethylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
化学反応の分析
Types of Reactions: Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as chloroquine and amodiaquine. While these compounds share a similar quinoline core, this compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. For instance, chloroquine is primarily used as an antimalarial agent, whereas this compound is explored for a broader range of applications, including antimicrobial and anticancer research.
類似化合物との比較
- Chloroquine
- Amodiaquine
- Quinoline N-oxide derivatives
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-5-13-9-10-16-14(11-13)17(20(6-2)7-3)15(12-19-16)18(21)22-8-4/h9-12H,5-8H2,1-4H3 |
InChIキー |
LFPFCLMWWXMRPF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)

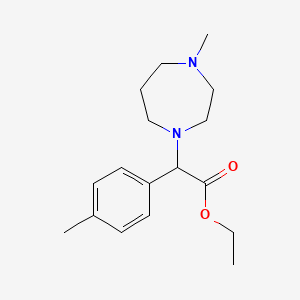

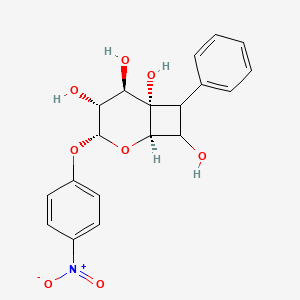
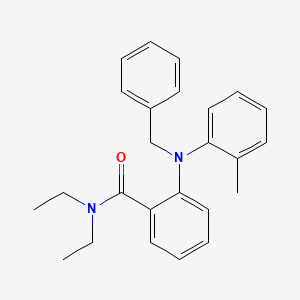
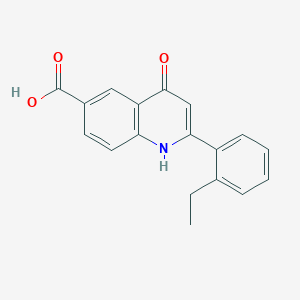
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
